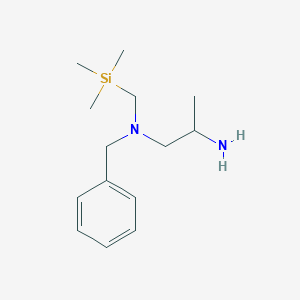
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine
Übersicht
Beschreibung
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine is a chemical compound with the empirical formula C14H26N2Si. It is known for its application in the synthesis of piperazines via photocatalytic cross-coupling reactions. This compound is a part of the silicon amine protocol (SLAP) reagents, which are used in conjunction with aldehydes and ketones to form N-unprotected piperazines .
Vorbereitungsmethoden
The synthesis of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves the reaction of benzylamine with trimethylsilylmethyl chloride under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants .
Analyse Chemischer Reaktionen
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Substitution: The compound can undergo substitution reactions with halides or other electrophiles to form new derivatives.
Wissenschaftliche Forschungsanwendungen
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used in the synthesis of piperazines, which are important intermediates in the production of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors and modulators of various enzymes and receptors.
Medicine: It is involved in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine involves its ability to form reactive intermediates, such as azomethine ylides, which can participate in cycloaddition reactions. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to the formation of biologically active compounds. The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which enhances its nucleophilicity and stability .
Vergleich Mit ähnlichen Verbindungen
1-N-Benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine can be compared with other similar compounds, such as:
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound also forms azomethine ylides and undergoes [3+2] cycloaddition reactions, but it has different reactivity and selectivity due to the presence of the methoxymethyl group.
N-Benzyl-N-(trimethylsilylmethyl)aminoacetonitrile: This compound has a similar structure but contains a nitrile group, which affects its reactivity and applications.
The uniqueness of this compound lies in its ability to form stable and reactive intermediates, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Eigenschaften
IUPAC Name |
1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETABIQTJHAXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


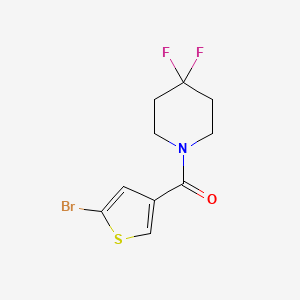



![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

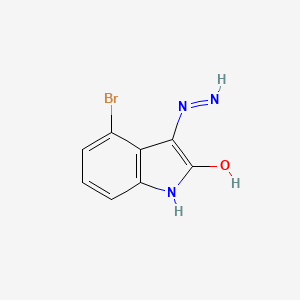
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)
![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)
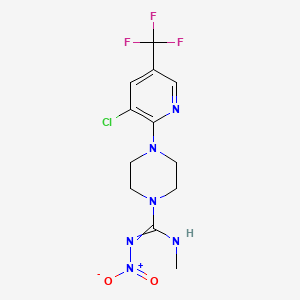
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
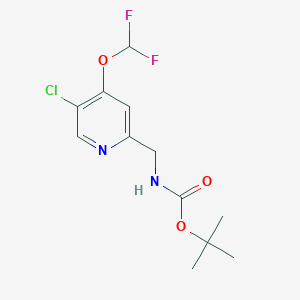

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
